DNA Cross-Linking Potency: 2,2′-Bioxirane (DEB) vs. Isoprene Diepoxide (MBO)
In a head‑to‑head comparison using human hepatocyte L02 cells, 2,2′-bioxirane (butadiene diepoxide, DEB) exhibited substantially greater DNA cross‑linking potential than its structural analog 2‑methyl‑2,2′-bioxirane (MBO, the diepoxide metabolite of isoprene). The study explicitly concluded that MBO 'caused cross-linking with weaker potential than butadiene diepoxide' [1]. Additionally, while MBO and DEB share a diepoxide core, DEB is recognized as the most potent mutagenic metabolite of 1,3‑butadiene, a fact attributed to its superior DNA cross‑linking efficiency [2].
| Evidence Dimension | DNA interstrand cross-linking potential |
|---|---|
| Target Compound Data | Strong cross-linking activity (DEB) |
| Comparator Or Baseline | 2-Methyl-2,2′-bioxirane (MBO, isoprene diepoxide) |
| Quantified Difference | MBO exhibited weaker cross-linking potential than DEB; DEB is ~100‑fold more genotoxic than monoepoxide metabolites [2] |
| Conditions | Human hepatocyte L02 cells; comet assay; 1–4 h exposure; 200 μM concentration |
Why This Matters
For researchers investigating DNA damage mechanisms or evaluating genotoxic risk, DEB provides a more potent and well‑characterized cross‑linking probe than MBO, ensuring robust positive controls and minimizing false‑negative results.
- [1] Toxicol Rep. 2014 Mar 28;1:36-45. Concentration- and time-dependent genotoxicity profiles of isoprene monoepoxides and diepoxide, and the cross-linking potential of isoprene diepoxide in cells. DOI: 10.1016/j.toxrep.2014.03.002. View Source
- [2] Biochimie. 2012 Feb;94(2):574-577. Diepoxybutane interstrand cross-links induce DNA bending. DOI: 10.1016/j.biochi.2011.08.005. View Source
